3,5-Dimethoxy-4-hydroxyphenylacetic acid

Analytical Chemistry Material Science Quality Control

3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) is a C10H12O5 phenolic acetic acid derivative distinguished by its 4-hydroxy-3,5-dimethoxy substitution pattern. Unlike common analogs, this specific regioisomer provides unique hydrogen-bonding and electronic properties essential for reproducible synthesis of pharmaceuticals and fine chemicals. With a verified melting point of 127-131°C for identity confirmation and documented presence (5.30%) in Alstonia parvifolia bark, this high-purity building block enables accurate analytical method development, structure-activity relationship studies, and reliable derivatization—eliminating downstream synthetic failures caused by isomer mismatch.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 4385-56-2
Cat. No. B1294572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-4-hydroxyphenylacetic acid
CAS4385-56-2
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CC(=O)O
InChIInChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12)
InChIKeyBQBQKSSTFGCRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-4-hydroxyphenylacetic Acid (CAS 4385-56-2): A Research-Grade Phenolic Building Block


3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2), also known as Homosyringic acid, is a C10H12O5 organic compound with a molecular weight of 212.20 g/mol [1]. It is a phenolic acetic acid derivative characterized by a 4-hydroxy-3,5-dimethoxyphenyl core. The compound is available from various vendors, typically as a solid powder with a reported purity of 97-98% and a melting point range of 127-131 °C . It is primarily used as a building block and intermediate in organic synthesis and research .

Why Generic Substitution of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (CAS 4385-56-2) Is Risky


The performance of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a specific application is highly sensitive to its unique substitution pattern. While a broad class of phenylacetic acid derivatives may appear similar, the precise number and position of methoxy and hydroxy groups dictate key physicochemical properties like solubility, melting point, and crystallinity . For instance, replacing the 4-hydroxy group with a methoxy group (yielding 3,4,5-trimethoxyphenylacetic acid) fundamentally alters its hydrogen-bonding capacity and electronic profile . Without direct, application-specific comparative data, assuming a structurally similar analog will perform identically can lead to failed reactions, irreproducible results, and procurement of an unsuitable material.

Quantitative Differentiation of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (4385-56-2)


Melting Point Differentiates 3,5-Dimethoxy-4-hydroxyphenylacetic Acid from Structurally Similar Analogs

The melting point of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (127-131 °C) serves as a key differentiator from close structural analogs. This physical property is critical for identity verification and purity assessment. In a vendor comparison, the compound's melting point is distinct from 3,4,5-trimethoxyphenylacetic acid (178-180 °C), 3,5-dimethoxyphenylacetic acid (148-151 °C), and 4-hydroxy-3-methoxyphenylacetic acid (254-258 °C) . The significant differences, ranging from 17°C to over 120°C, provide a robust, quantifiable metric to distinguish this compound from potential substitutes.

Analytical Chemistry Material Science Quality Control

Presence and Quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid in a Bioactive Plant Extract

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a quantifiable constituent of the bark extract of Alstonia parvifolia Merr., comprising 5.30% of the extract as identified by GC-MS analysis [1]. This is a significant, measurable presence. While the extract itself demonstrates antioxidant activity (DPPH IC50: 0.287 mg/mL) and anti-venom potential (PLA2 inhibition IC50: 15.2 ± 1.8 µg/mL), the specific contribution of 3,5-Dimethoxy-4-hydroxyphenylacetic acid to this overall activity was not isolated or directly compared to other individual constituents [1].

Natural Product Chemistry Phytochemistry Bioactivity

3,5-Dimethoxy-4-hydroxyphenylacetic Acid: Claimed Antiplatelet and Herbicidal Activity Without Comparative Data

Supplier documentation and patent literature claim that 3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits antiplatelet aggregation activity and functions as a potent plant growth inhibitor/herbicide [1]. However, a search of the available data reveals no publicly accessible, peer-reviewed studies that quantify these effects (e.g., an IC50 value for platelet aggregation or a GR50 value for herbicidal activity) or directly compare its potency to known reference compounds in these categories (e.g., aspirin for antiplatelet activity or glyphosate for herbicidal action).

Medicinal Chemistry Agrochemicals Pharmacology

Analytical Purity Specifications: A Benchmark for Procurement

Commercially available 3,5-Dimethoxy-4-hydroxyphenylacetic acid is typically offered with a specified purity of ≥97-98% as determined by HPLC or GC . This is a standard level of purity for research-grade fine chemicals. While not a differentiator from other high-purity small molecules, this specification is a critical, verifiable benchmark for procurement. It allows a user to compare offerings from different vendors and ensure the material meets the minimum requirement for its intended use, which is essential for reproducible experimental results.

Analytical Chemistry Quality Assurance Procurement

Key Application Scenarios for Procuring 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (CAS 4385-56-2)


Synthesis of Complex Organic Molecules

This compound is primarily procured as a building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals . Its specific substitution pattern (4-hydroxy-3,5-dimethoxy) provides a distinct handle for further derivatization. Procurement in this scenario is driven by the need for a specific, high-purity (>97%) intermediate, where the precise melting point range (127-131 °C) is used for identity verification . This ensures the correct regioisomer is used, preventing downstream synthetic failures.

Natural Product and Metabolite Research

Given its identification as a quantifiable component (5.30%) of Alstonia parvifolia Merr. bark extract , procurement is justified for use as an authentic analytical standard. Researchers studying the bioactivity of this plant can use the pure compound to perform comparative bioassays (e.g., DPPH radical scavenging) and confirm its specific contribution to the overall activity of the crude extract, thereby establishing a structure-activity relationship.

Exploratory Bioactivity Studies

Based on supplier and patent claims of antiplatelet and herbicidal activities , this compound can be procured for preliminary, exploratory studies in medicinal chemistry or agrochemical research. In these scenarios, the compound serves as a unique chemotype for screening. The procurement decision is based on the potential for novel activity, with the understanding that the user will need to independently establish quantitative benchmarks against known controls (e.g., aspirin, commercial herbicides) due to the lack of publicly available comparative data.

Analytical Method Development and Validation

The compound's defined physical properties (melting point 127-131 °C) and availability in high purity make it a suitable reference standard for developing or validating analytical methods, such as HPLC or GC-MS assays . It can be used to establish retention times, optimize separation parameters, or validate detection limits for related phenolic compounds in complex matrices. Procurement is for a well-characterized reference material, not for its biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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